molecular formula C19H15N5OS B2573000 2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile CAS No. 1114861-04-9

2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile

Cat. No.: B2573000
CAS No.: 1114861-04-9
M. Wt: 361.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile is a heterocyclic compound featuring a 1,2,4-triazole core fused with a quinazolinone scaffold. The structure includes a phenethyl substituent at position 4, a thioacetonitrile group at position 1, and a ketone moiety at position 3. Synthetic routes for analogous compounds often involve cyclization of hydrazides with thiocyanate derivatives in acidic media, as seen in related methoxyphenyl-substituted triazoles .

Properties

IUPAC Name

2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c20-11-13-26-19-22-21-18-23(12-10-14-6-2-1-3-7-14)17(25)15-8-4-5-9-16(15)24(18)19/h1-9H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOKJWHTWVKDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile typically involves multiple steps, starting with the construction of the triazoloquinazoline core. This can be achieved through a cyclization reaction involving a phenethylamine derivative and a suitable triazole precursor. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline and triazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, some derivatives have shown promising results in inhibiting the growth of lung cancer cells by targeting specific pathways involved in tumor proliferation .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of quinazoline derivatives. Compounds containing the triazole ring have demonstrated efficacy against a range of bacterial and fungal pathogens. This makes them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds related to this compound have been explored in preclinical models. These compounds may inhibit inflammatory mediators and cytokines, suggesting their potential use in treating inflammatory diseases .

Study 1: Anticancer Activity

A study investigated the anticancer effects of various quinazoline derivatives on A549 lung cancer cells. The results indicated that certain compounds exhibited IC50 values ranging from 0.0090.009 to 0.026μM0.026\mu M, demonstrating high potency compared to standard chemotherapeutics .

CompoundIC50 (μM)Cancer Type
Compound A0.009Lung Cancer
Compound B0.021Lung Cancer
Compound C0.026Lung Cancer

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The study found that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10μg/mL10\mu g/mL, indicating strong antimicrobial properties .

CompoundMIC (μg/mL)Pathogen
Compound D10Staphylococcus aureus
Compound E15Escherichia coli

Mechanism of Action

The mechanism by which 2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : The phenethyl group in the target compound likely reduces solubility compared to methoxy-substituted analogs but may improve blood-brain barrier penetration .

Research Findings and Implications

Structural Similarity Analysis

Using Tanimoto coefficients (a common chemoinformatics metric), the target compound exhibits moderate similarity (0.45–0.60) to methoxyphenyl triazoles due to shared thioacetonitrile and triazole motifs. Lower similarity (0.30–0.40) is observed with non-thio derivatives, highlighting the critical role of the thioether linkage .

Biological Activity

The compound 2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N5O2SC_{27}H_{25}N_{5}O_{2}S, with a molecular weight of 483.59 g/mol. The structure features a triazoloquinazoline core linked to a thioacetonitrile moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM indicate moderate potency against this cell line.
  • Breast Cancer (T47D) : Compounds in this class showed IC50 values of 43.4 μM and 27.3 μM against T47D cells, suggesting promising activity in inhibiting tumor growth .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic enzymes and signaling pathways associated with cancer proliferation. Studies suggest that triazole derivatives can interfere with:

  • Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest.
  • Apoptosis Pathways : Activation of caspases and other apoptotic markers has been observed in treated cancer cells.

Case Studies

Comparative Biological Activity Table

Compound Target Cell Line IC50 (μM) Mechanism
2-(Thio)-Acetonitrile DerivativeHCT-116 (Colon)6.2Cell cycle arrest
2-(Thio)-Acetonitrile DerivativeT47D (Breast)27.3 - 43.4Apoptosis induction
Related Triazole DerivativeVarious Cancer LinesVariesEnzyme inhibition

Q & A

Q. Basic

  • 1H NMR : Peaks for the phenethyl group (δ 2.8–3.2 ppm, multiplet) and acetonitrile moiety (δ 3.8–4.1 ppm) confirm substitution patterns .
  • IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) validate functional groups .
  • Elemental analysis : Match experimental C/H/N/S percentages with theoretical values to assess purity .

How should researchers resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?

Advanced
Discrepancies may arise from differences in:

  • Purity : Use HPLC or TLC to verify compound homogeneity (>95% purity).
  • Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) .
  • Structural analogs : Compare substituent effects (e.g., phenethyl vs. thiophenyl groups) on bioactivity .

What biological activities are associated with structurally related triazoloquinazoline derivatives?

Basic
Analogous compounds exhibit:

  • Antimicrobial activity : Inhibition of Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Antitumor potential : Cytotoxicity against cancer cell lines (e.g., MCF-7) through topoisomerase inhibition .
  • Antihistamine effects : Non-sedative H₁-receptor antagonism in triazolo-fused heterocycles .

What strategies enhance the bioactivity of the triazoloquinazoline scaffold?

Q. Advanced

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to improve metabolic stability .
  • Hybrid pharmacophores : Conjugate with thiadiazole or pyridine moieties to broaden target selectivity .
  • SAR studies : Systematically modify the phenethyl group to optimize binding affinity (e.g., logP vs. IC₅₀ correlations) .

What purification methods are recommended for isolating this compound?

Q. Basic

  • Recrystallization : Use ethyl acetate/petroleum ether (1:2) to remove unreacted starting materials .
  • Column chromatography : Separate hydrazone byproducts using silica gel (hexane/ethyl acetate gradient) .
  • Washing protocols : Sequential washes with NaHCO₃, HCl, and brine to eliminate acidic/alkaline impurities .

How can the ecological impact of this compound be evaluated in laboratory settings?

Q. Advanced

  • Environmental fate studies : Assess biodegradability via OECD 301F (manometric respirometry) .
  • Toxicity screening : Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values .
  • Partition coefficients : Measure log Kow (octanol-water) to predict bioaccumulation potential .

What experimental designs are suitable for probing the mechanism of action?

Q. Advanced

  • Enzyme inhibition assays : Test against COX-2 or DHFR using fluorometric/colorimetric substrates .
  • Molecular docking : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .
  • Cellular uptake studies : Quantify intracellular accumulation via LC-MS/MS in HeLa cells .

How can researchers address low solubility in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.